2-Fluoroethyl acetate chemical properties and structure
2-Fluoroethyl acetate chemical properties and structure
An In-depth Technical Guide to 2-Fluoroethyl Acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone for modulating physicochemical and biological properties. Among the array of fluorinated building blocks, 2-Fluoroethyl Acetate (CAS No. 462-26-0) emerges as a versatile and highly reactive intermediate.[1] This guide provides a comprehensive technical overview of 2-Fluoroethyl Acetate, from its fundamental chemical properties and structure to its synthesis, reactivity, and critical applications. As a precursor to the valuable 2-fluoroethoxy moiety, this molecule is particularly significant for researchers in pharmaceutical development, advanced materials, and molecular imaging.[1][2]
This document is structured to provide not just data, but also expert insights into the causality behind its utility and the necessary protocols for its handling and application, reflecting a commitment to scientific integrity and practical applicability.
Molecular Structure and Physicochemical Properties
2-Fluoroethyl Acetate, systematically named acetic acid, 2-fluoroethyl ester, is an ester characterized by a fluorine atom on the terminal carbon of the ethyl group.[1] This single fluorine substitution profoundly influences its electronic properties, reactivity, and metabolic fate.
Caption: Chemical structure of 2-Fluoroethyl Acetate (CH₃COOCH₂CH₂F).
The physicochemical properties of 2-Fluoroethyl Acetate are summarized in the table below. It is important to note that some discrepancies exist in the literature regarding its boiling point, which may be attributable to different measurement conditions.
| Property | Value | Source(s) |
| CAS Number | 462-26-0 | [1] |
| Molecular Formula | C₄H₇FO₂ | [1] |
| Molecular Weight | 106.10 g/mol | [3] |
| Appearance | Colorless transparent liquid | [1][3] |
| Boiling Point | 78.8 °C at 760 mmHg | [1][3] |
| 97-99 °C | [3] | |
| Melting Point | -65 °C | [3] |
| Density | 1.025 g/cm³ | [3] |
| Flash Point | 2.7 °C | [1][3] |
| Refractive Index (n_D) | 1.354 | [3] |
| Solubility | Slightly soluble in water; Soluble in alcohols, ethers | [3] |
Spectroscopic Characterization (Predicted)
As of the time of this writing, publicly accessible, experimentally verified spectroscopic data for 2-Fluoroethyl Acetate (CAS 462-26-0) is limited. Therefore, this section provides a predicted analysis based on fundamental spectroscopic principles to guide researchers in its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl protons (CH₃-C=O) around δ 2.0-2.1 ppm.
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A triplet of triplets for the methylene protons adjacent to the oxygen (-O-CH₂-) around δ 4.2-4.4 ppm, split by both the adjacent fluorinated methylene group (³J_HH) and the fluorine atom (³J_HF).
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A triplet of triplets for the methylene protons adjacent to the fluorine (-CH₂-F) around δ 4.5-4.7 ppm, split by the adjacent oxygenated methylene group (³J_HH) and the fluorine atom (²J_HF), which typically exhibits a large coupling constant.
-
-
¹³C NMR: The carbon NMR spectrum is predicted to show four signals:
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A signal for the methyl carbon (CH₃-) around δ 20-21 ppm.
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A signal for the methylene carbon bonded to oxygen (-O-CH₂-) around δ 63-65 ppm, which will appear as a doublet due to coupling with fluorine (²J_CF).
-
A signal for the methylene carbon bonded to fluorine (-CH₂-F) around δ 80-83 ppm, appearing as a doublet with a large one-bond C-F coupling constant (¹J_CF).
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A signal for the carbonyl carbon (C=O) around δ 170-171 ppm.
-
-
¹⁹F NMR: The fluorine NMR spectrum will display a single signal, a triplet, due to coupling with the two protons on the adjacent methylene group (²J_HF).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic ester absorptions:
-
C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.
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C-F Stretch: A strong absorption band typically found in the 1000-1100 cm⁻¹ range.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 106 is expected. Key fragmentation patterns would likely include:
-
Loss of the fluoroethyl group (-CH₂CH₂F) to give the acetyl cation [CH₃CO]⁺ at m/z = 43 (often the base peak for acetates).
-
Loss of an acetyl radical to give the [OCH₂CH₂F]⁺ fragment at m/z = 63.
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Cleavage to form the fluoroethyl cation [CH₂CH₂F]⁺ at m/z = 47.
Synthesis and Reactivity
2-Fluoroethyl acetate is typically synthesized via the esterification of 2-fluoroethanol with an acetylating agent. The choice of acetylating agent and catalyst is critical for achieving high purity and yield, which is paramount for its subsequent applications.[1]
Caption: General workflow for the synthesis of 2-Fluoroethyl Acetate.
Experimental Protocol: Synthesis via Fischer Esterification
Causality: This protocol utilizes acetic anhydride, a highly reactive acetylating agent, and a catalytic amount of sulfuric acid. The acid protonates the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-fluoroethanol. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the anhydride and to drive the equilibrium towards the product.
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoroethanol (1.0 eq).
-
Reagent Addition: Add acetic anhydride (1.1 eq) to the flask.
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Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure 2-fluoroethyl acetate.[1]
Applications in Drug Development and Research
The unique properties imparted by the fluorine atom make 2-Fluoroethyl Acetate a valuable tool in several high-tech fields.[1]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate for introducing the 2-fluoroethyl group into more complex molecules. This modification can enhance metabolic stability, improve membrane permeability, and alter the binding affinity of a drug candidate.[1]
-
Positron Emission Tomography (PET) Imaging: The development of PET radiotracers is a major application.[1] The radioactive isotope Fluorine-18 (¹⁸F) has favorable decay characteristics for PET imaging.[4][5] 2-[¹⁸F]Fluoroethyl acetate can be synthesized and then used to introduce the 2-[¹⁸F]fluoroethoxy moiety onto various biomolecules to create novel imaging agents for oncology, neurology, and cardiology.[1]
-
Lithium Battery Technology: In the field of energy storage, it is used as a co-solvent in the electrolyte of lithium-ion batteries. Its presence can improve the cycling efficiency and overall performance by mitigating capacity fading.[1]
-
Neuroscience Research: It is utilized as a chemical marker to study glial cell metabolism. Understanding these pathways is crucial for developing therapies for various neurological conditions.[1]
Metabolism and Toxicological Profile
A critical aspect for any professional handling 2-Fluoroethyl Acetate is its high toxicity, which arises from its in vivo transformation in a process termed "lethal synthesis."
The metabolic pathway begins with the hydrolysis of the ester bond by esterases to yield acetic acid and 2-fluoroethanol.[2] The 2-fluoroethanol is then a substrate for alcohol dehydrogenase, which oxidizes it to fluoroacetaldehyde, and subsequently to fluoroacetate.[2] Fluoroacetate itself is not the ultimate toxin but a precursor. It mimics acetate and is converted to fluoroacetyl-CoA, which then enters the Krebs (TCA) cycle. Here, it condenses with oxaloacetate to form fluorocitrate.[6] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the TCA cycle. This inhibition blocks the cycle, leading to a shutdown of cellular respiration, depletion of ATP, and ultimately, cell death.[2][6]
Caption: Metabolic pathway of 2-Fluoroethyl Acetate leading to TCA cycle inhibition.
Due to this mechanism, 2-Fluoroethyl Acetate is highly toxic. While specific LD50 data for this exact isomer is sparse and often found in aggregated toxicology databases, it is classified with compounds that are fatal if swallowed, inhaled, or in contact with skin. A reported LD50 value is 18 mg/kg, indicating extreme toxicity.[7] All handling must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
2-Fluoroethyl Acetate is a chemical intermediate of significant interest due to the unique properties conferred by its 2-fluoroethyl moiety. Its role in the synthesis of pharmaceuticals, PET imaging agents, and advanced materials underscores its importance in modern chemical research and development.[1] However, its utility is intrinsically linked to its high toxicity, which necessitates a thorough understanding of its metabolic fate and adherence to strict safety protocols. This guide has provided a detailed overview of its structure, properties, synthesis, and applications to equip researchers and drug development professionals with the critical knowledge required to utilize this potent building block safely and effectively.
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Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
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2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. (2015). RSC Publishing. Retrieved January 24, 2026, from [Link]
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